Boc-trp-obzl chemical structure and properties
Boc-trp-obzl chemical structure and properties
An In-depth Technical Guide to Boc-L-Tryptophan Benzyl Ester (Boc-Trp-OBzl)
This guide provides a comprehensive overview of Nα-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (Boc-Trp-OBzl), a crucial protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry.
Chemical Structure and Identifiers
Boc-Trp-OBzl is a derivative of the amino acid L-tryptophan. It features two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amine and a benzyl (Bzl) group on the carboxyl terminus, forming a benzyl ester. These modifications enhance its stability and solubility in organic solvents, making it an ideal building block in peptide synthesis.[1]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [2] |
| CAS Number | 57229-67-1 | [1][3] |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [1][3] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OCC3=CC=CC=C3 | [2] |
| InChIKey | CEMCPAAFDOVLDW-FQEVSTJZSA-N | [2] |
Physicochemical Properties
Boc-Trp-OBzl presents as a white to off-white powder.[1][4] Its key properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 394.47 g/mol | [1][3] |
| Melting Point | 139.0-145.0 °C | [1] |
| Appearance | White to off-white powder | [1][4] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = -14.0 ± 2º (c=1 in DMF) | [1] |
| Boiling Point | 591.0 ± 50.0 °C (Predicted) | [5][6] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Solubility | Insoluble in water (Predicted: 4.7E-3 g/L at 25 °C) | [5] |
| Storage Conditions | 0-8 °C | [1][7] |
Reactivity and Stability
The reactivity of Boc-Trp-OBzl is governed by its two protecting groups, the N-terminal Boc group and the C-terminal benzyl ester.
-
Boc Group: The tert-butyloxycarbonyl group is stable under basic, oxidative, and many nucleophilic conditions.[8] It is, however, labile to strong acids, which is the standard method for its removal.[8][9] Reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for deprotection.[9][10]
-
Benzyl Ester (OBzl) Group: Benzyl esters are robust and stable under the mildly acidic or basic conditions often used in multi-step synthesis.[11] The primary method for cleaving the benzyl group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild process that yields the free carboxylic acid and toluene as a byproduct.[11][12] Benzyl ethers can also be cleaved under strong acidic conditions or via dissolving metal reduction (Birch reduction).[12][13]
This orthogonal stability allows for the selective removal of either the Boc or the benzyl group while the other remains intact, a critical feature for controlled peptide chain elongation.
Experimental Protocols
Synthesis of Boc-Trp-OBzl
A general and efficient method for synthesizing Boc-Trp-OBzl involves the benzylation of Nα-Boc-L-tryptophan.
Objective: To prepare Nα-Boc-L-tryptophan benzyl ester from Nα-Boc-L-tryptophan and benzyl bromide.
Reagents:
-
Nα-Boc-L-tryptophan (Boc-Trp-OH) (CAS: 13139-14-5)[4]
-
Benzyl bromide (CAS: 100-39-0)[4]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane (for recrystallization)
Procedure: [4]
-
Dissolve Nα-Boc-L-tryptophan (e.g., 2 g, 6.57 mmol) in DMF (27 mL) in a suitable reaction flask.
-
Add K₂CO₃ (2.27 g, 16.5 mmol) and benzyl bromide (811 μL, 6.83 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Dilute the mixture with EtOAc (10 mL) and transfer to a separatory funnel.
-
Wash the organic layer with an aqueous NH₄Cl solution to separate the layers.
-
Extract the aqueous layer three times with EtOAc (10 mL each).
-
Combine all organic layers and wash them three times with brine (15 mL each).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting crude product from cyclohexane to yield the final product as a white powder.
Analytical Data: The structure can be confirmed by ¹H NMR spectroscopy. The reported spectral data in CDCl₃ is: δ=8.00 (br s, 1H), 7.56 (d, J=8.3 Hz, 1H), 7.38-7.30 (m, 4H), 7.29-7.17 (m, 3H), 7.16-7.07 (m, 1H), 6.81 (s, 1H), 5.09 (d, J=3.7Hz, 2H), 4.79-4.61 (m, 1H), 3.29 (d, J=5.3Hz, 2H), 1.43 (s, 9H).[4]
Deprotection Strategies
The utility of Boc-Trp-OBzl lies in the selective removal of its protecting groups.
Table 3: Deprotection Methodologies
| Protecting Group | Method | Reagents | Conditions |
| Boc | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); or HCl in Methanol/Dioxane | Anhydrous, room temperature |
| Benzyl (OBzl) | Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric pressure |
Applications in Peptide Synthesis
Boc-Trp-OBzl is a key building block in Boc solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its primary role is to introduce a tryptophan residue into a growing peptide chain in a controlled manner. The workflow prevents unwanted side reactions at the amine and carboxyl groups during the coupling steps.[1] Researchers also use it in the development of novel therapeutic agents, particularly those targeting neurological disorders, by leveraging the biochemical properties of tryptophan.[1]
Visualized Workflows
The following diagrams illustrate the core logical and experimental workflows associated with Boc-Trp-OBzl.
Caption: Synthetic workflow for Boc-Trp-OBzl.
Caption: Orthogonal deprotection pathways for Boc-Trp-OBzl.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-trp-obzl | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. BOC-TRP-OBZL | 57229-67-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. BOC-TRP-OBZL | 57229-67-1 [chemicalbook.com]
- 7. Boc-Trp-OBzl [carbolution.de]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. nbinno.com [nbinno.com]
- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. uwindsor.ca [uwindsor.ca]
